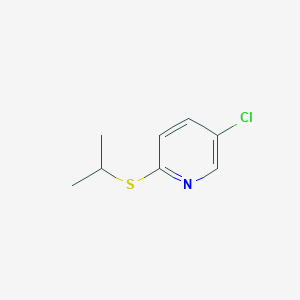

5-Chloro-2-(propan-2-ylsulfanyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-(propan-2-ylsulfanyl)pyridine is a chemical compound with the molecular formula C8H10ClNS It is a pyridine derivative characterized by the presence of a chlorine atom at the 5-position and a propan-2-ylsulfanyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine typically involves the reaction of 5-chloropyridine-2-thiol with isopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-(propan-2-ylsulfanyl)pyridine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the chlorine atom, to form the corresponding dechlorinated product.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

5-Chloro-2-(propan-2-ylsulfanyl)pyridine is utilized as a building block in the synthesis of more complex molecules. It serves as an intermediate in the development of pharmaceuticals and agrochemicals, facilitating the creation of compounds with desired biological activities or chemical properties.

Biology

The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that similar pyridine derivatives can exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth with varying degrees of efficacy .

Antimicrobial Activity

A comparative study on antibacterial efficacy revealed the following Minimum Inhibitory Concentration (MIC) values:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| Similar Pyridine Derivative | P. aeruginosa | 1.3 |

This table illustrates the compound's moderate activity against notable bacterial strains, highlighting its potential as an antimicrobial agent .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its unique structure allows for interactions with various molecular targets, making it a candidate for further investigation in the development of new therapeutic agents, particularly in treating infections caused by resistant bacterial strains .

Enzyme Inhibition Studies

The compound has also been studied for its inhibitory effects on key enzymes involved in bacterial fatty acid synthesis. For example, it has been reported to inhibit enoyl-acyl carrier protein reductase (ecKAS III) with an IC50 value indicating potential relevance for antibiotic development .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for developing advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Case Study 1: Antibacterial Activity Evaluation

A recent study synthesized several derivatives of pyridine, including this compound, to evaluate their antibacterial properties in vitro against various Gram-positive and Gram-negative bacteria. The results indicated that the presence of electron-withdrawing groups significantly enhanced antibacterial activity, providing insights into the design of more effective antimicrobial agents .

Case Study 2: Neuroprotective Potential

Another area of research focused on the neuroprotective potential of sulfur-containing heterocycles similar to this compound. Studies evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. The findings suggested promising neuroprotective properties, indicating potential therapeutic applications in neurodegeneration .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-2-(methylsulfanyl)pyridine

- 5-Chloro-2-(ethylsulfanyl)pyridine

- 5-Chloro-2-(butylsulfanyl)pyridine

Uniqueness

5-Chloro-2-(propan-2-ylsulfanyl)pyridine is unique due to the presence of the propan-2-ylsulfanyl group, which imparts specific chemical and physical properties. This group influences the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds with different alkyl groups.

Activité Biologique

5-Chloro-2-(propan-2-ylsulfanyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonylpyridines can selectively inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection, without affecting host cell viability . The selectivity for Chlamydia suggests that structural modifications, such as those found in this compound, may enhance its antimicrobial efficacy.

| Compound | Target Pathogen | Activity | Reference |

|---|---|---|---|

| 5-Cl-PSP | Chlamydia trachomatis | Inhibitory | |

| Similar | Various bacteria | Selective |

Anticancer Properties

The compound has also been studied for its anticancer potential. Certain derivatives of pyridine-based compounds have shown activity against various cancer cell lines, including breast and lung cancer . The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on cancer cells.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Interaction : Its lipophilicity allows it to penetrate cell membranes effectively, reaching intracellular targets.

- Selective Toxicity : The ability to distinguish between pathogenic and host cells could lead to reduced side effects compared to traditional antibiotics.

Case Studies and Research Findings

- Antichlamydial Activity : A study highlighted the efficacy of sulfonylpyridines in inhibiting Chlamydia growth, showcasing the potential for developing targeted therapies .

- Cytotoxicity Assessment : Research involving various derivatives indicated that while some compounds displayed significant antimicrobial activity, they also showed mild toxicity towards mammalian cells, necessitating further optimization for therapeutic use .

- SAR Analysis : Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the pyridine scaffold affect biological activity. For example, the introduction of electron-withdrawing groups has been linked to enhanced activity against specific pathogens .

Propriétés

IUPAC Name |

5-chloro-2-propan-2-ylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZBEDBRCPUENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.